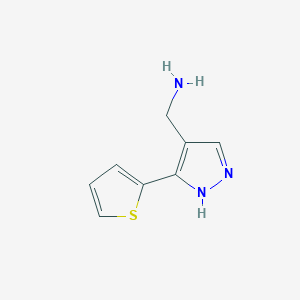
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Vue d'ensemble
Description
“(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is a specialty product used for proteomics research . It has a molecular formula of C8H9N3S and a molecular weight of 179.24 .
Physical And Chemical Properties Analysis
“(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” has a molecular weight of 179.24 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing pyrazole scaffolds, such as “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine”, have shown significant antimicrobial activity . For instance, the compound 12e, 12f, and 12k, which are pyrazole compounds, possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
Antioxidant Properties
Pyrazole compounds have demonstrated remarkable antioxidant properties . The free radical scavenging activity of these compounds was measured using the DPPH assay method .
Anticancer Activity
Pyrazole-based compounds have shown promising anticancer activity . For example, a synthesized pyrazole derivative caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Antimalarial Evaluation
Pyrazole compounds have shown extensive biological activities like antimalarial . This makes them a potential candidate for the development of new antimalarial drugs .
COVID-19 Treatment
Molecular docking studies have shown that pyrazole compounds could be potential inhibitors for the novel SARS Cov-2 virus . The binding affinities of these compounds with COVID-19 main protease are ranging from − 8.2 to − 9.3 kcal/mol .
Mécanisme D'action
While the exact mechanism of action for “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is not specified, compounds with similar structures have shown microM functional inhibition of ADAMTS-5 . These compounds represent a new class of agents with the potential of inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis .
Orientations Futures
Compounds with similar structures to “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” have shown potential in inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis . This suggests potential future directions for research and development in the treatment of osteoporosis and other related conditions.
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAYMBBHVEYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



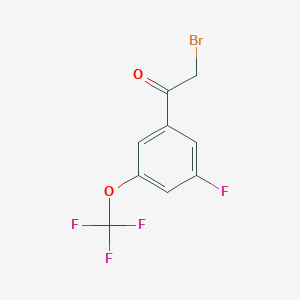

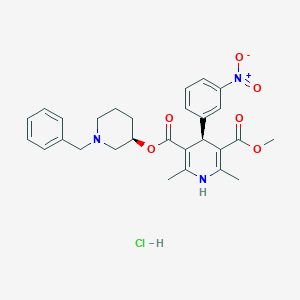



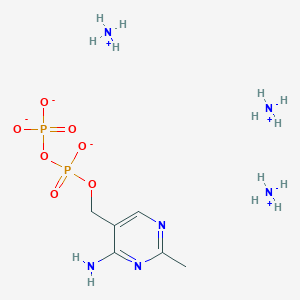
![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)
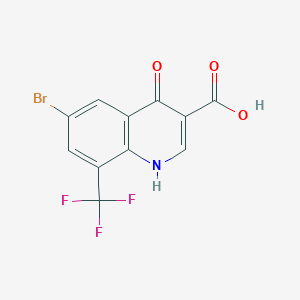
![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)
![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)